Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with a tert-butyl ester group. This compound is notable for its unique structure, which includes a bicyclo[3.2.1]octane framework.
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h10-12,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWQOIMZVQPPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Ring-Closing Strategies
The Diels-Alder reaction has been employed to construct analogous azabicyclic systems. For example, 1,3,4,5,5-pentachloro-2-azacyclopentadiene undergoes [4+2] cycloaddition with vinyl acetate to yield 2-azabicyclo[2.2.1]hept-2-ene derivatives. Adapting this method, the tropane core can be synthesized using a suitably substituted diene and dienophile, followed by functionalization at the 3-position.
Desymmetrization of Tropinone Derivatives
Tropinone, a bicyclic ketone, serves as a precursor for stereoselective modifications. Reduction of tropinone with sodium borohydride yields nortropine, which can be alkylated at the 3-position. For instance, 3-(2-hydroxyethyl)nortropine is synthesized via nucleophilic substitution using ethylene oxide or 2-bromoethanol under basic conditions.
Introduction of the Hydroxyethyl Group
The 3-(2-hydroxyethyl) substituent is introduced through alkylation or Grignard reactions:
Alkylation of Secondary Amines
The nitrogen atom in the tropane scaffold is protected (e.g., as a Boc carbamate) to prevent undesired side reactions. Subsequent alkylation with 2-bromoethanol in the presence of a base like potassium carbonate affords the hydroxyethyl derivative. For example, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate reacts with 2-bromoethanol in dimethylformamide (DMF) at 80°C to yield the target compound.
Epoxide Ring-Opening
Ethylene oxide reacts with the deprotonated secondary amine of the tropane core under anhydrous conditions. This method offers high regioselectivity, as the nucleophilic nitrogen preferentially attacks the less substituted carbon of the epoxide.
Protection and Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is critical for protecting the amine during functionalization:
Boc Protection
The free amine in 8-azabicyclo[3.2.1]octane is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. For example, stirring the amine with Boc₂O (1.2 equiv) in dichloromethane at 0°C for 12 hours achieves quantitative protection.
Acidic Deprotection
Post-synthetic deprotection is performed using hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane. A 4 M HCl/dioxane solution at 25°C for 12 hours removes the Boc group efficiently, as demonstrated in the synthesis of 8-azabicyclo[3.2.1]octan-3-ol.
Optimization and Challenges
Stereochemical Control
The exo/endo configuration at the 3-position significantly impacts biological activity. Catalytic asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) ensures enantiomeric excess >95%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may lead to ester hydrolysis. Reactions conducted in tetrahydrofuran (THF) at −78°C minimize side reactions during Grignard additions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed depend on the specific reagents and conditions used. .
Scientific Research Applications
Drug Development
Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate serves as an important intermediate in the synthesis of novel dopamine transporter inhibitors. These inhibitors are crucial for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). The compound's structural features allow for modifications that enhance binding affinity and selectivity for dopamine receptors, making it a valuable scaffold in drug design efforts .
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit significant pharmacological activities, including potential neuroprotective effects. Studies have shown that modifications to the tert-butyl group can influence the compound's ability to cross the blood-brain barrier, which is essential for effective central nervous system (CNS) therapies .
Synthesis of Related Compounds
The compound is also utilized in the synthesis of various related azabicyclic compounds that have been studied for their biological activity. For instance, its derivatives have been explored for their roles in modulating neurotransmitter systems, which could lead to advancements in treating psychiatric conditions .
Case Study 1: Dopamine Transporter Inhibitors
A study published in Acta Crystallographica highlighted the synthesis of a series of compounds based on this compound, demonstrating their effectiveness as dopamine transporter inhibitors. The research provided insights into how structural variations can enhance pharmacological profiles, paving the way for new treatments .
Case Study 2: Neuroprotective Agents
Another investigation focused on the neuroprotective properties of modified versions of this compound. Researchers found that specific derivatives exhibited reduced oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can enhance the efficacy of certain cancer therapies by preventing the repair of DNA damage in cancer cells .
Comparison with Similar Compounds
Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but with different functional groups, making it useful in different chemical reactions.
Tert-butyl 2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound has an additional nitrogen atom in the bicyclic framework, which can alter its reactivity and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant biological activity, particularly in the field of medicinal chemistry. Its structure incorporates a bicyclo[3.2.1]octane framework, which contributes to its unique properties and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.36 g/mol
- CAS Number : 1474018-01-3
The compound features a tert-butyl ester group and a hydroxyl group, which are critical for its biological interactions and reactivity.
This compound primarily functions as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. By inhibiting PARP-1, this compound enhances the efficacy of certain cancer treatments by preventing the repair of DNA damage in cancer cells, thereby promoting apoptosis in these cells.
Biological Activity and Applications
The biological activity of this compound has been explored in various studies, highlighting its potential applications:
1. Anti-Cancer Activity
- The inhibition of PARP-1 has been linked to increased sensitivity of cancer cells to chemotherapeutic agents, making it a candidate for combination therapies in cancer treatment.
- In vitro studies have shown that concentrations as low as 50 μM can significantly inhibit PARP activity, leading to enhanced cytotoxic effects on cancer cell lines .
2. Neuroprotective Effects
- Research indicates that compounds similar to this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating oxidative stress pathways .
3. Antimicrobial Properties
- Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects and elucidate the underlying mechanisms .
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the key steps in synthesizing tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate?
The synthesis typically involves:
- Boc Protection : Reacting 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in dry THF and triethylamine at 0°C, followed by room-temperature stirring for 6 hours. Yield: ~77% .
- Functionalization : Introducing the 2-hydroxyethyl group via alkylation or substitution reactions. For analogous compounds, alkyl halides and anhydrous K₂CO₃ in DMF are used under reflux (40 hours) .
- Purification : Column chromatography (e.g., silica gel with chloroform/methanol, 9:1) and solvent removal under reduced pressure .
Q. How is the purity and structural integrity of this compound validated?
- Chromatography : TLC monitors reaction progress, while LC-MSD-Trap-XCT confirms mass and purity .
- Spectroscopy : NMR (¹H, ¹³C) identifies proton environments (e.g., doublets, triplets for bicyclic protons) .
- Melting Point : For related compounds (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), melting points (58–59°C) serve as purity indicators .
Q. What solvents and conditions are optimal for its storage?
- Storage : Dark, inert atmosphere (e.g., nitrogen), and refrigeration (2–8°C) to prevent degradation .
- Handling : Use gloves and chemical-resistant clothing to avoid skin/eye contact. Wash with soap/water if exposed .
Advanced Research Questions
Q. How can reaction yields be optimized during Boc protection of the 8-azabicyclo[3.2.1]octane scaffold?
- Solvent Choice : Dry THF minimizes side reactions.
- Stoichiometry : A 1:1 molar ratio of Boc anhydride to the bicyclic amine ensures complete protection without excess reagent .
- Workup : Ethyl acetate extraction and Na₂SO₄ drying improve recovery (yields >75%) .
- Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0°C initial cooling) .
Q. What strategies address stereochemical challenges in functionalizing the bicyclic core?
- Regioselectivity : The 3-position on the bicyclo[3.2.1]octane scaffold is reactive due to ring strain. For hydroxymethyl derivatives, benzyl esters or cyanide-assisted spirocyclic formations (e.g., hydantoin derivatives) are used .
- Stereocontrol : Chiral auxiliaries or enantioselective catalysis (not detailed in evidence) may be required. For example, tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate shows defined stereochemistry (SMILES: O=C(OC(C)(C)C)NC1[C@@H]2CNC[C@H]1CC2) .
Q. How does the hydroxethyl substituent influence the compound’s physicochemical properties?
- Hydrophilicity : The hydroxyethyl group enhances solubility in polar solvents (e.g., ethanol/water mixtures), critical for biological assays .
- Stability : Hydrogen bonding from the hydroxyl group may reduce oxidative degradation but necessitates anhydrous storage .
Methodological Notes
- Synthesis Scale-Up : Pilot-scale reactions (e.g., 15 g starting material) show reproducibility with consistent yields .
- Analytical Cross-Validation : Combine NMR (structural confirmation), LC-MS (purity >98%), and melting point (crystalline integrity) for rigorous quality control .
- Safety Protocols : Use fume hoods for reflux steps and SDS-guided emergency measures (e.g., eye rinsing for 15 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
